![molecular formula C17H17ClO3 B6339721 2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-36-6](/img/structure/B6339721.png)
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is an aromatic carboxylic acid, attached to a methoxy group and a 3-chloro-phenyl-propyl group . The 3-chloro-phenyl-propyl group consists of a three-carbon chain (propyl) attached to a phenyl group (a benzene ring) that has a chlorine atom substituted at the 3-position .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzoic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Aplicaciones Científicas De Investigación
Anti-Inflammatory Research
Compounds with a structure similar to DCK have been shown to possess anti-inflammatory properties. This makes DCK a valuable tool for researching new anti-inflammatory drugs and understanding the underlying mechanisms of inflammation .
Antimicrobial Activity
The benzoic acid moiety present in DCK is known for its antimicrobial activity. Researchers can use DCK to explore new antimicrobial agents, especially in the fight against drug-resistant bacteria .
Cancer Research
Indole derivatives, which share structural similarities with DCK, are actively researched for their anticancer properties. DCK can be used to study the effects of benzoic acid derivatives on cancer cells and potentially develop new cancer therapies .
Protein-Tyrosine Phosphatase Inhibition
DCK has been used as a potent inhibitor for Yersinia PTP (protein-tyrosine phosphatase) YopH, which is significant in the study of bacterial pathogenesis and the immune response .
Electrophilic Aromatic Substitution Reactions
The compound’s structure allows for reactions at the benzylic position, making it a candidate for studying electrophilic aromatic substitution reactions, which are fundamental in organic synthesis .
Propiedades
IUPAC Name |
2-[3-(3-chlorophenyl)propyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-21-15-10-4-8-13(16(15)17(19)20)7-2-5-12-6-3-9-14(18)11-12/h3-4,6,8-11H,2,5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAGYUIMEHYOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

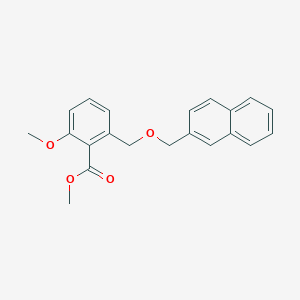
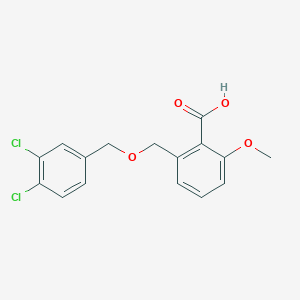
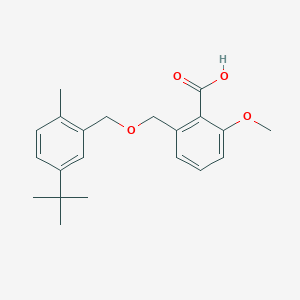
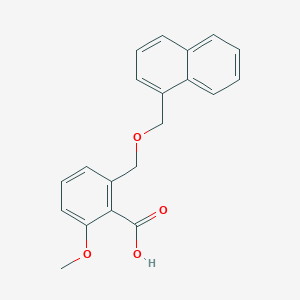
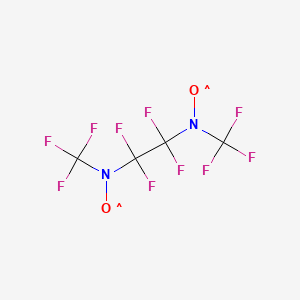
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)
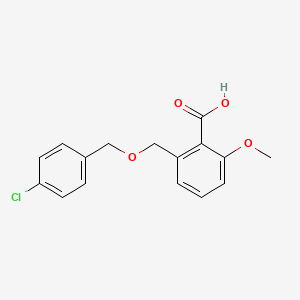
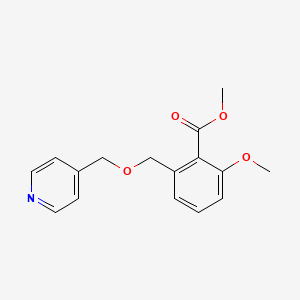
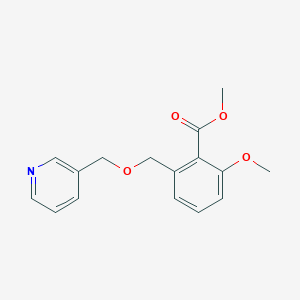
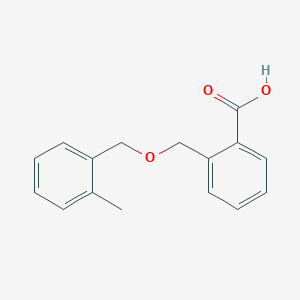
![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)